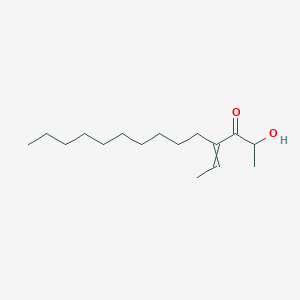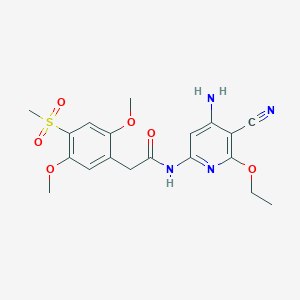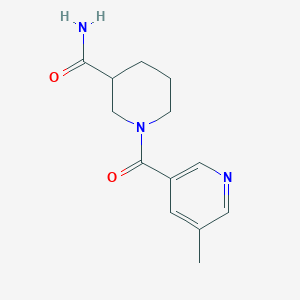
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound is characterized by a pyrrolidinone ring, which is a five-membered lactam, and contains both hydroxyl and methylidene functional groups. The stereochemistry of the compound, indicated by the (4S,5S) configuration, plays a crucial role in its reactivity and interaction with biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a tautomeric mixture of precursors using L-Selectride. This method provides a concise platform for constructing the desired dihydroxycarboxylate moiety under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The methylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.
科学研究应用
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying stereochemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
作用机制
The mechanism by which (4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methylidene groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The stereochemistry of the compound ensures selective binding and activity, making it a potent agent in biological systems .
相似化合物的比较
Similar Compounds
(4S,5S)-5-hydroxy-4-methyl-3-heptanone: Shares similar hydroxyl and methyl groups but differs in the carbon chain length and overall structure.
(+)-trans-(1R,4S,5S)-4-Thujanol: Contains a similar hydroxyl group but has a different ring structure and stereochemistry.
Uniqueness
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
属性
CAS 编号 |
916823-76-2 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC 名称 |
(4S,5S)-4-hydroxy-5-methyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO2/c1-3-5(8)4(2)7-6(3)9/h4-5,8H,1H2,2H3,(H,7,9)/t4-,5-/m0/s1 |
InChI 键 |
CCUZIPWMGOMETN-WHFBIAKZSA-N |
手性 SMILES |
C[C@H]1[C@H](C(=C)C(=O)N1)O |
规范 SMILES |
CC1C(C(=C)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopropyl-4-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B12597864.png)
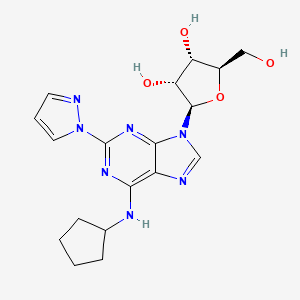
![9H-Thioxanthen-9-one, 3-[4-(1,1-dimethylethyl)phenyl]-, 10,10-dioxide](/img/structure/B12597866.png)
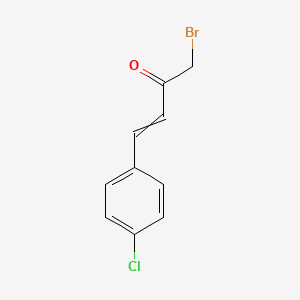
![N-Hexadecyl-N-methyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B12597886.png)
![3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597889.png)
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)

![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
